

characterization of Sofosbuvir impurity G using NMR and Mass Spec

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

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Characterization of Sofosbuvir Impurity G: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the structural characterization and elucidation of **Sofosbuvir impurity G**, a known diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir.^[1] The methodologies outlined herein leverage the power of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to unambiguously determine the chemical structure and purity of this process-related impurity. Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

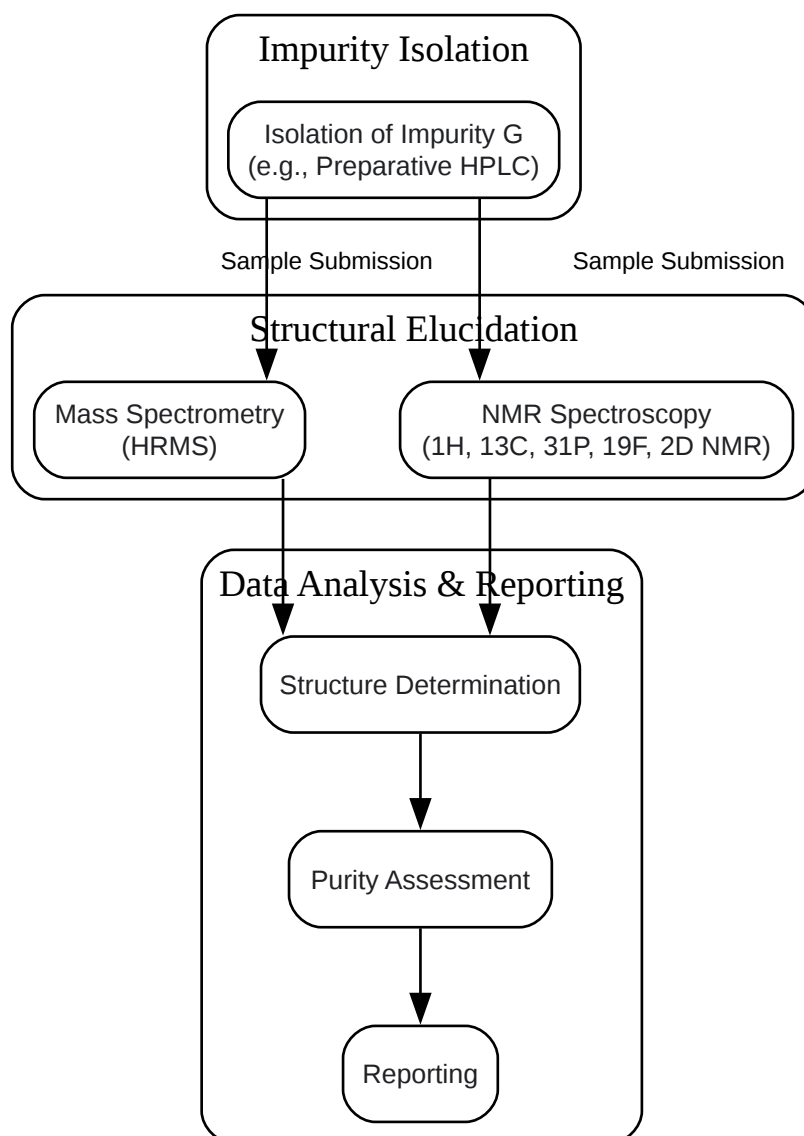
Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.^[2] During its synthesis and storage, various impurities can arise, which must be identified, quantified, and controlled to meet regulatory standards. **Sofosbuvir impurity G** is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms.^[1] Such subtle stereochemical differences can significantly impact the pharmacological and toxicological properties of the molecule. Therefore, its precise characterization is a critical aspect of quality control in the pharmaceutical industry.

This document outlines a systematic approach for the isolation and characterization of **Sofosbuvir impurity G** using modern analytical techniques.

Analytical Strategy Overview

The comprehensive characterization of **Sofosbuvir impurity G** involves a multi-step workflow. This process begins with the isolation of the impurity from the bulk drug substance, followed by structural elucidation using mass spectrometry and a suite of NMR experiments.



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Caption: High-level workflow for the characterization of **Sofosbuvir Impurity G**.

Experimental Protocols

Isolation of Sofosbuvir Impurity G

Objective: To isolate **Sofosbuvir impurity G** from the bulk drug substance with high purity for subsequent spectroscopic analysis.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating impurities.

Instrumentation:

- Preparative HPLC system with a UV detector
- Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 x 20 mm, 5 μ m), should be used.[2]

Mobile Phase:

- A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[2][3] The gradient program should be optimized to achieve maximum resolution between Sofosbuvir and impurity G.

Protocol:

- Dissolve the Sofosbuvir bulk drug substance in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Perform analytical HPLC to determine the retention time of impurity G.
- Scale up the separation to the preparative HPLC system.
- Inject the sample solution onto the preparative column.
- Collect the fraction corresponding to the retention time of impurity G.
- Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.

- Assess the purity of the isolated impurity using analytical HPLC. A purity of >95% is desirable for structural elucidation.

Mass Spectrometry Analysis

Objective: To determine the accurate mass and elemental composition of **Sofosbuvir impurity G**.

Methodology: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements.

Instrumentation:

- LC-HRMS system (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source.[\[2\]](#)

Protocol:

- Prepare a dilute solution of the isolated impurity G in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
- Acquire the mass spectrum in positive ion mode.
- Determine the accurate mass of the protonated molecular ion $[M+H]^+$.
- Use the accurate mass to calculate the elemental composition.

NMR Spectroscopy Analysis

Objective: To obtain detailed structural information for the unambiguous identification of **Sofosbuvir impurity G**.

Methodology: A series of 1D and 2D NMR experiments are required to elucidate the complete chemical structure, including stereochemistry.

Instrumentation:

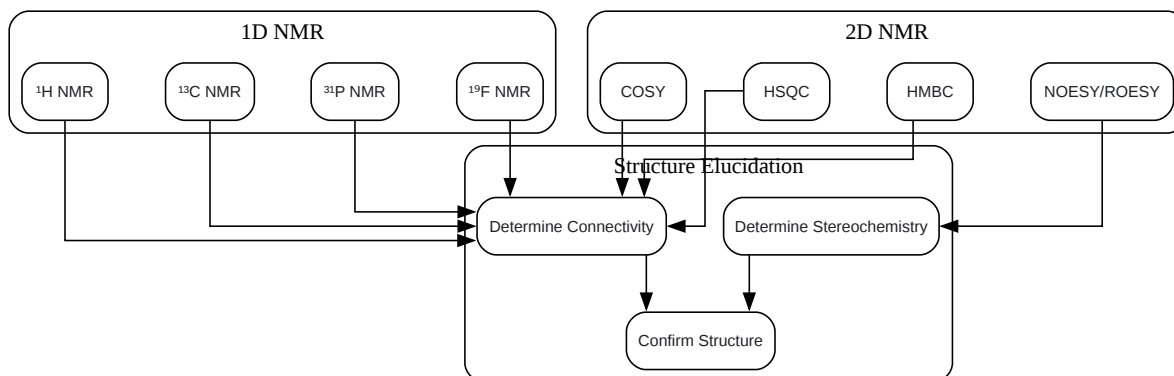
- High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

- Dissolve an accurately weighed amount of the isolated impurity G (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

NMR Experiments:

- ¹H NMR: Provides information about the number and chemical environment of protons.
- ¹³C NMR: Provides information about the carbon framework of the molecule.
- ³¹P NMR: Crucial for characterizing the phosphate group in Sofosbuvir and its impurities.[\[2\]](#)
[\[4\]](#)
- ¹⁹F NMR: Important for observing the fluorine atom present in the molecule.[\[2\]](#)
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[\[2\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular structure.[\[2\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.



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Caption: NMR experimental workflow for structural elucidation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Mass Spectrometry Data

Parameter	Result
Molecular Formula	$\text{C}_{22}\text{H}_{29}\text{FN}_3\text{O}_9\text{P}$
Molecular Weight	529.45 g/mol
Ionization Mode	ESI Positive
Observed $[\text{M}+\text{H}]^+$ (m/z)	[Insert observed m/z]
Calculated $[\text{M}+\text{H}]^+$ (m/z)	530.1698
Mass Error (ppm)	[Calculate and insert ppm error]

Note: The molecular formula and weight are expected to be the same as Sofosbuvir.[5]

NMR Data

The NMR data for **Sofosbuvir impurity G** should be compared with that of the Sofosbuvir reference standard. The key differences in chemical shifts (δ) and coupling constants (J) will reveal the stereochemical changes.

Table 1: ^1H NMR Data (400 MHz, DMSO- d_6)

Proton Assignment	Sofosbuvir (δ , ppm)	Impurity G (δ , ppm)	Multiplicity	J (Hz)
[List proton assignments]	[Value]	[Value]	[e.g., d, t, m]	[Value]
...

Table 2: ^{13}C NMR Data (100 MHz, DMSO- d_6)

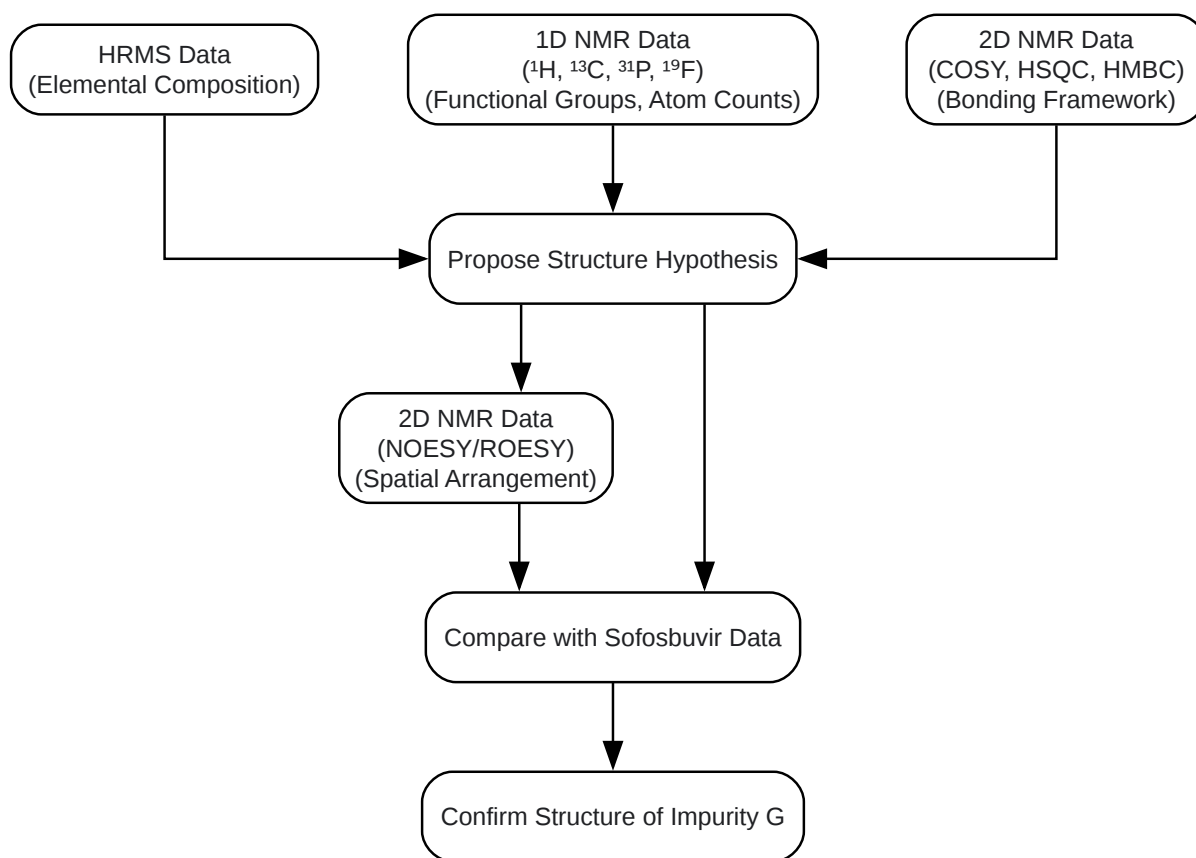
Carbon Assignment	Sofosbuvir (δ , ppm)	Impurity G (δ , ppm)
[List carbon assignments]	[Value]	[Value]
...

Table 3: ^{31}P and ^{19}F NMR Data (DMSO- d_6)

Nucleus	Sofosbuvir (δ , ppm)	Impurity G (δ , ppm)
^{31}P	[Value]	[Value]
^{19}F	[Value]	[Value]

Structure Elucidation Logic

The following diagram illustrates the logical process of piecing together the structural information from the various analytical techniques.



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Caption: Logical workflow for the structural determination of **Sofosbuvir Impurity G**.

Conclusion

The combined application of preparative HPLC for isolation, high-resolution mass spectrometry for elemental composition, and a comprehensive suite of NMR experiments for detailed structural and stereochemical analysis provides a robust and reliable methodology for the complete characterization of **Sofosbuvir impurity G**. This detailed analytical approach is essential for ensuring the quality and safety of Sofosbuvir and for meeting stringent regulatory requirements. The protocols and data presentation formats outlined in this application note serve as a valuable guide for researchers and scientists in the pharmaceutical industry.

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- To cite this document: BenchChem. [characterization of Sofosbuvir impurity G using NMR and Mass Spec]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10799796#characterization-of-sofosbuvir-impurity-g-using-nmr-and-mass-spec\]](https://www.benchchem.com/product/b10799796#characterization-of-sofosbuvir-impurity-g-using-nmr-and-mass-spec)

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